4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol
Overview
Description
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, a pyrazolyl group, and a benzenediol moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorophenol with a suitable halogenated pyrazole derivative under basic conditions to form the fluorophenoxy-pyrazole intermediate. This intermediate is then subjected to further reactions, such as coupling with a benzenediol derivative, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification processes like crystallization or chromatography are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted fluorophenoxy derivatives.
Scientific Research Applications
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)phenol
- 4-(4-Fluorophenoxy)benzaldehyde
- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
Uniqueness
4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
IUPAC Name |
4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRGPNMAMNZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425166 | |
Record name | 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297147-95-6 | |
Record name | 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(4-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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